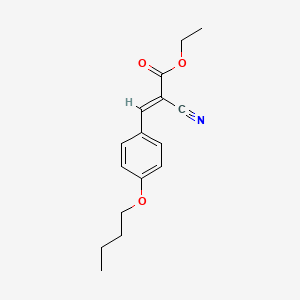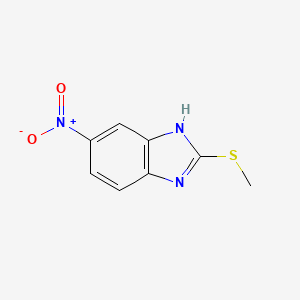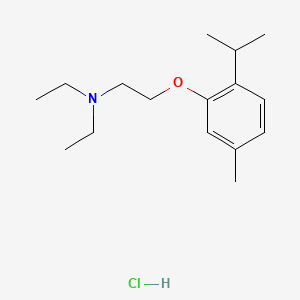
3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester is an organic compound with a complex structure that includes a butoxy group attached to a phenyl ring, a cyano group, and an acrylic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-butoxybenzaldehyde, malononitrile, and ethyl cyanoacetate.
Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 4-butoxybenzaldehyde and malononitrile in the presence of a base such as piperidine. This forms 3-(4-butoxyphenyl)-2-cyanoacrylonitrile.
Esterification: The resulting product is then esterified with ethyl cyanoacetate under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid.
Reduction: 3-(4-Butoxy-phenyl)-2-amino-acrylic acid ethyl ester.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe in biochemical assays or as a precursor for bioactive molecules.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to create drugs with specific therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester exerts its effects depends on its interaction with molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxy-phenyl)-2-cyano-acrylic acid ethyl ester
- 3-(4-Ethoxy-phenyl)-2-cyano-acrylic acid ethyl ester
- 3-(4-Propoxy-phenyl)-2-cyano-acrylic acid ethyl ester
Uniqueness
Compared to similar compounds, 3-(4-Butoxy-phenyl)-2-cyano-acrylic acid ethyl ester has a longer alkyl chain in the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for exploring structure-activity relationships and developing new materials and drugs.
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
ethyl (E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C16H19NO3/c1-3-5-10-20-15-8-6-13(7-9-15)11-14(12-17)16(18)19-4-2/h6-9,11H,3-5,10H2,1-2H3/b14-11+ |
InChI Key |
ULGKLOSUYRHDHM-SDNWHVSQSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine](/img/structure/B12000870.png)



![3-{[(E)-(4-methylphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12000903.png)
![3-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B12000913.png)

![2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-3-hydroxy-](/img/structure/B12000915.png)

![Methyl 2-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12000928.png)
![(5E)-2-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12000930.png)
![1-(3-methylphenyl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea](/img/structure/B12000936.png)

